molecular formula C23H27ClN2O5 B3949818 1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid

1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid

Cat. No.: B3949818
M. Wt: 446.9 g/mol
InChI Key: VCKRXQOPTSRVTP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a piperidine ring substituted with a 4-chlorophenylmethyl group and a 2-phenylethyl group, along with a carboxamide functional group. The presence of oxalic acid further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multi-step organic reactions One common approach is the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorophenylmethyl)piperidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)piperidine-4-carboxamide
  • N-(2-phenylethyl)piperidine-4-carboxamide
  • 4-chlorobenzylpiperidine

Uniqueness

1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to the combination of its functional groups and the presence of oxalic acid

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O.C2H2O4/c22-20-8-6-18(7-9-20)16-24-14-11-19(12-15-24)21(25)23-13-10-17-4-2-1-3-5-17;3-1(4)2(5)6/h1-9,19H,10-16H2,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKRXQOPTSRVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
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1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
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1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
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1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid
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1-[(4-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid

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